
1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as AZD-3965 and has been found to have promising anticancer properties.
Wirkmechanismus
The mechanism of action of 1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) involves the inhibition of MCT1, which is a transporter protein that plays a crucial role in lactate transport. MCT1 is overexpressed in cancer cells and is responsible for the uptake of lactate produced by cancer cells. Inhibition of MCT1 leads to a decrease in lactate transport and an increase in intracellular acidification, resulting in cancer cell death.
Biochemical and Physiological Effects:
1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. AZD-3965 has also been found to reduce lactate production and increase intracellular acidification in cancer cells, leading to cancer cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) in lab experiments is its potential as an anticancer agent. It has been shown to be effective in preclinical studies against various types of cancer. However, one of the limitations of using AZD-3965 is its potential toxicity. Further studies are required to determine the optimal dosage and administration of this compound to minimize toxicity.
Zukünftige Richtungen
There are several future directions for the research on 1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2). One of the areas of research is the development of more potent and selective inhibitors of MCT1. Another area of research is the investigation of the potential of AZD-3965 in combination with other anticancer agents. Additionally, further studies are required to determine the optimal dosage and administration of this compound in clinical trials.
Conclusion:
In conclusion, 1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It has been found to have promising anticancer properties by inhibiting MCT1. Further research is required to determine the optimal dosage and administration of this compound in clinical trials.
Synthesemethoden
The synthesis of 1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) involves the reaction between 3-azetidinecarboxylic acid and piperazine-1-sulfonamide. The reaction is carried out in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) and a base such as triethylamine. The product obtained is then purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) has been extensively studied for its potential anticancer properties. It has been found to inhibit the monocarboxylate transporter 1 (MCT1) which is overexpressed in cancer cells. Inhibition of MCT1 leads to a decrease in lactate transport and an increase in intracellular acidification, resulting in cancer cell death. AZD-3965 has been shown to be effective in preclinical studies against various types of cancer, including breast, lung, and pancreatic cancer.
Eigenschaften
CAS-Nummer |
178310-93-5 |
|---|---|
Produktname |
1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) |
Molekularformel |
C23H28N2O5 |
Molekulargewicht |
0 |
Synonyme |
1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



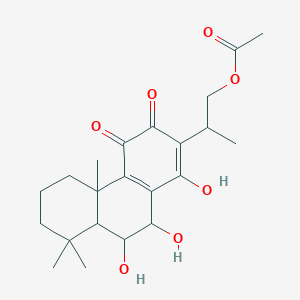
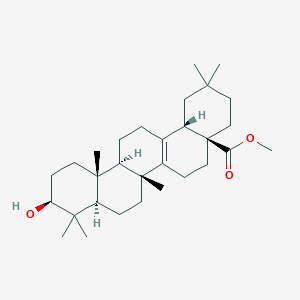
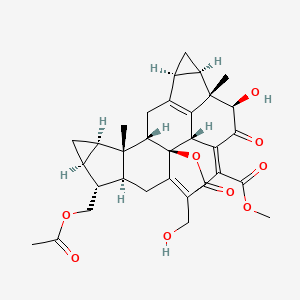

![6-(Tert-butyl-dimethyl-silanyloxymethyl)-2,2-dimethyl-tetrahydro-cyclopenta[1,3]dioxol-4-one](/img/structure/B1180808.png)
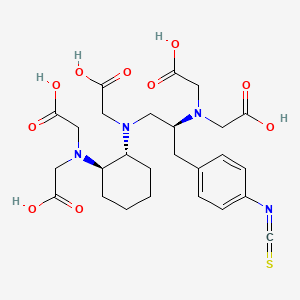
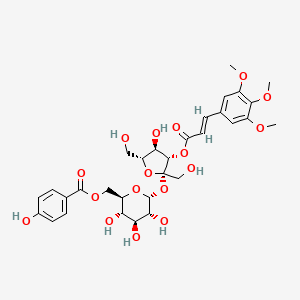
![methyl (12S,13S,14E)-14-ethylidene-12-(hydroxymethyl)-1-oxido-10-aza-1-azoniatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate](/img/structure/B1180813.png)